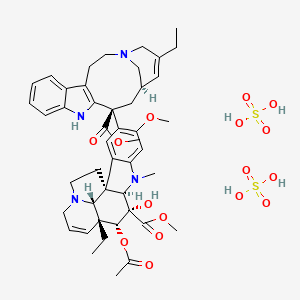

Anhydrovinblastine (sulfate)

Description

BenchChem offers high-quality Anhydrovinblastine (sulfate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anhydrovinblastine (sulfate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C46H60N4O16S2 |

|---|---|

Molecular Weight |

989.1 g/mol |

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |

InChI |

InChI=1S/C46H56N4O8.2H2O4S/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7;2*1-5(2,3)4/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3;2*(H2,1,2,3,4)/t29-,38-,39+,40+,43+,44+,45-,46-;;/m0../s1 |

InChI Key |

GFFHNFZTNUYBFO-LXLFYEDBSA-N |

Isomeric SMILES |

CCC1=C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O.OS(=O)(=O)O |

Canonical SMILES |

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Contextual Significance in Alkaloid Chemistry and Medicinal Research

Anhydrovinblastine (B1203243) is a monoterpenoid indole (B1671886) alkaloid naturally found in the leaves of the Madagascar periwinkle, Catharanthus roseus. medchemexpress.commdpi.com It belongs to the vinca (B1221190) alkaloid class, which is characterized by a dimeric structure composed of two distinct indole alkaloid units: catharanthine (B190766) and vindoline (B23647). drugbank.comgoogle.com This structural complexity has made the vinca alkaloids a subject of extensive research in organic chemistry and drug discovery.

In medicinal research, anhydrovinblastine is primarily recognized as a crucial intermediate in both the biosynthesis and semisynthesis of the widely used anticancer drugs vinblastine (B1199706) and vincristine (B1662923). acs.orgnih.gov It is also the precursor to the semisynthetic drug vinorelbine (B1196246). acs.orgmdpi.com The conversion of anhydrovinblastine to these clinically vital agents involves stereoselective oxidation. nih.gov

Beyond its role as a precursor, anhydrovinblastine itself exhibits biological activity. It functions as a tubulin-binding molecule, interfering with the assembly of microtubules, which are essential components of the mitotic spindle in cell division. cymitquimica.comacs.org This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death, a mechanism of action shared with other vinca alkaloids. cymitquimica.comnih.gov Research has shown that anhydrovinblastine demonstrates cytotoxic effects against various cancer cell lines, including human non-small cell lung cancer and cervical carcinoma cells. mdpi.comgoogle.com

Key Properties of Anhydrovinblastine:

| Property | Value |

| Molecular Formula | C46H56N4O8 nih.gov |

| Molar Mass | 793.0 g/mol nih.gov |

| Class | Vinca Alkaloid drugbank.com |

| Source | Catharanthus roseus medchemexpress.com |

| Mechanism of Action | Tubulin polymerization inhibitor cymitquimica.com |

Historical Perspective of Discovery and Early Research Implications

Elucidation of the Biosynthetic Route in Catharanthus roseus

The biosynthesis of anhydrovinblastine in Catharanthus roseus is a complex, multi-step process that brings together two distinct metabolic pathways. researchgate.netnih.gov This intricate route involves numerous enzymes and intermediate compounds, culminating in the formation of this crucial precursor. researchgate.netbiorxiv.org

Precursor Pathways: Terpenoid and Indole (B1671886) Metabolism

The journey to anhydrovinblastine begins with the convergence of two major metabolic streams: the terpenoid (or seco-iridoid) pathway and the indole pathway. researchgate.netfrontiersin.orgfrontiersin.org The indole pathway provides tryptamine (B22526), derived from the amino acid tryptophan. frontiersin.orgfrontiersin.org Simultaneously, the terpenoid pathway, originating from geranyl diphosphate (B83284) (GPP), produces secologanin. biorxiv.orgfrontiersin.org The condensation of tryptamine and secologanin, catalyzed by strictosidine (B192452) synthase, yields strictosidine, the universal precursor to virtually all monoterpenoid indole alkaloids (MIAs). biorxiv.orgfrontiersin.org

From strictosidine, the pathway diverges to create the two monomeric alkaloids that will ultimately form anhydrovinblastine: catharanthine and vindoline. researchgate.netnih.gov The biosynthesis of catharanthine, an iboga-type alkaloid, and vindoline, an aspidosperma-type alkaloid, involves a series of complex enzymatic reactions. researchgate.netbiorxiv.org

Enzymatic Steps and Key Intermediates in Anhydrovinblastine Formation

The formation of anhydrovinblastine from its precursors is a testament to the intricacy of plant biochemistry. The complete biosynthetic pathway to anhydrovinblastine involves at least 28 enzymatic steps. researchgate.netbiorxiv.org Following the synthesis of strictosidine, nine steps lead to the formation of catharanthine and tabersonine (B1681870). biorxiv.org Tabersonine then undergoes a further seven-step conversion to produce vindoline. frontiersin.org

A key intermediate in the formation of both catharanthine and tabersonine is stemmadenine. pnas.org This compound is acetylated to form O-acetylstemmadenine, a reactive substrate that is crucial for the subsequent formation of the iboga and aspidosperma alkaloid skeletons. pnas.org

Role of Dimerization Enzymes (e.g., Peroxidases) in Anhydrovinblastine Production

The enzymatic condensation of catharanthine and vindoline to yield α-3',4'-anhydrovinblastine is primarily catalyzed by a specific class III peroxidase. researchgate.netoup.comoup.com This enzyme, often referred to as anhydrovinblastine synthase, plays a pivotal role in the dimerization process. nih.gov In C. roseus leaves, a basic peroxidase, identified as CrPrx1, has been shown to be the main enzyme responsible for this coupling reaction. nih.govnih.govnih.gov

Genetic and Molecular Regulation of Anhydrovinblastine Biosynthesis

The biosynthesis of anhydrovinblastine is under tight genetic and molecular control, involving a complex network of transcription factors. frontiersin.org These regulatory proteins modulate the expression of the biosynthetic genes, thereby influencing the production of the final dimeric alkaloid.

Several types of transcription factors have been identified as key players in regulating the MIA pathway. frontiersin.org For instance, AP2/ERF transcription factors, such as CrERF5, have been shown to positively regulate the biosynthetic pathway leading to the accumulation of bisindole alkaloids, including anhydrovinblastine. frontiersin.org Overexpression of CrERF5 in C. roseus petals led to a significant increase in the levels of anhydrovinblastine. frontiersin.org Other transcription factors, like those from the ORCA family, are also involved in regulating the upstream parts of the pathway, although their overexpression has not always resulted in increased anhydrovinblastine levels. frontiersin.org

The expression of these regulatory genes is often responsive to various hormonal signals, such as ethylene (B1197577) and jasmonic acid (JA), indicating a complex interplay between developmental cues and the production of these specialized metabolites. frontiersin.orgnih.gov

Heterologous Biosynthesis and Metabolic Engineering Strategies for Anhydrovinblastine Production

The low abundance of anhydrovinblastine and its derivatives in C. roseus has spurred significant interest in developing alternative production platforms through metabolic engineering and heterologous biosynthesis. biorxiv.orgnih.gov These strategies aim to reconstruct the biosynthetic pathway in more manageable host organisms or to enhance its production in plant cell cultures. nih.govresearchgate.net

Reconstitution in Microbial Systems (e.g., Yeast)

Saccharomyces cerevisiae (baker's yeast) has emerged as a promising chassis for the heterologous production of anhydrovinblastine precursors and other MIAs. biorxiv.orgnih.gov The elucidation of the complete 28-step biosynthetic pathway has made it possible to investigate the reconstitution of this complex pathway in yeast. biorxiv.orgnih.govomicsdi.org

Researchers have successfully expressed multiple genes from the MIA pathway in yeast, enabling the production of key intermediates like catharanthine and tabersonine from simple feedstocks. biorxiv.orgnih.govresearchgate.net This has been achieved through advanced synthetic biology techniques, such as CRISPR-Cas9 for integrating large gene cassettes into the yeast genome. biorxiv.orgnih.gov One of the challenges has been the functional expression of certain plant enzymes, like the flavoenzyme O-acetylstemmadenine oxidase, which required modifications to be active in the yeast system. biorxiv.orgnih.gov These efforts are paving the way for the de novo biosynthesis of anhydrovinblastine and other valuable alkaloids in microbial systems, offering a potentially sustainable and scalable production method. researchgate.net

Utilization of Endophytic Fungi for Anhydrovinblastine Precursors

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, have emerged as a promising and sustainable resource for the production of anhydrovinblastine and its precursors. researchgate.netnih.gov These microorganisms can be cultivated in controlled laboratory settings, offering a potential alternative to the extraction of these valuable compounds from their host plant, Catharanthus roseus. nih.govresearchgate.net Research has focused on isolating and identifying specific fungal strains capable of synthesizing these complex molecules, potentially through biosynthetic pathways similar to those of the host plant. nih.govresearchgate.net

A significant body of research has demonstrated the capability of various endophytic fungi isolated from C. roseus to produce anhydrovinblastine and its precursors, catharanthine and vindoline. nih.govresearchgate.netmdpi.com Studies have not only identified these fungi but also investigated the genetic basis for their synthetic capabilities and optimized culture conditions to enhance yields. plos.orgresearchgate.net

Detailed Research Findings:

Several studies have successfully isolated and identified endophytic fungi from C. roseus that produce anhydrovinblastine and its precursors. For instance, a study published in 2024 identified four fungal isolates, Alternaria alternata (CRL 17), Curvularia lunata (CRL 28), Aspergillus terrus (CRL 52), and Aspergillus clavatonanicus (CRL 22), from the leaves of C. roseus. researchgate.netnih.govresearchgate.net High-resolution mass spectrometry (HRMS) analysis confirmed the presence of anhydrovinblastine in the extract of A. alternata (CRL 17), identified by the molecular ion at m/z 793.4185. researchgate.netnih.govresearchgate.net This study also detected other intermediate compounds of the vinblastine biosynthetic pathway in the fungal extract, suggesting the presence of a complete or partial biosynthetic pathway within the fungus. researchgate.netnih.govresearchgate.net The highest concentration of vinblastine, a downstream product of anhydrovinblastine, was detected in the extract of Aspergillus clavatonanicus (CRL 22) at 17 µg/ml. researchgate.netnih.gov

Another study reported the isolation of Alternaria alternata (VPF-2) from C. roseus in Himachal Pradesh, India, which produced a significant amount of vinblastine (8.673 mg/L). researchgate.netresearchgate.net The presence of key biosynthetic genes, desacetoxyvindoline-4-hydroxylase (D4H) and tryptophan decarboxylase (TDC), was confirmed in this fungal strain. researchgate.netresearchgate.net

Furthermore, research has explored the potential of endophytic fungi to enhance the production of vindoline, a crucial precursor for anhydrovinblastine synthesis. Two endophytic fungi, Curvularia sp. (CATDLF5) and Choanephora infundibulifera (CATDLF6), were found to increase vindoline content in C. roseus plants by 229-403%. nih.govcimap.res.in This enhancement was attributed to the upregulation of several genes in the terpenoid indole alkaloid (TIA) pathway, including geraniol (B1671447) 10-hydroxylase (G10H), tryptophan decarboxylase (TDC), and strictosidine synthase (STR). nih.gov The gene for the vacuolar class III peroxidase (PRX1), which is responsible for the coupling of vindoline and catharanthine to form anhydrovinblastine, was also upregulated in plants inoculated with these endophytes. nih.govresearchgate.net

The following interactive tables summarize the findings from various research studies on the production of anhydrovinblastine and its precursors by endophytic fungi.

Table 1: Endophytic Fungi Producing Anhydrovinblastine and its Precursors

| Fungal Species | Host Plant | Precursor(s) Produced | Key Findings |

| Alternaria alternata (CRL 17) | Catharanthus roseus | Anhydrovinblastine, other biosynthetic intermediates | Confirmed production of anhydrovinblastine via HRMS. researchgate.netnih.govresearchgate.net |

| Aspergillus clavatonanicus (CRL 22) | Catharanthus roseus | Vinblastine (downstream product) | Highest producer of vinblastine among the tested isolates (17 µg/ml). researchgate.netnih.gov |

| Alternaria alternata (VPF-2) | Catharanthus roseus | Vinblastine (downstream product) | Produced 8.673 mg/L of vinblastine and possessed key biosynthetic genes. researchgate.netresearchgate.net |

| Curvularia sp. (CATDLF5) | Catharanthus roseus | Vindoline (enhanced production in planta) | Increased vindoline content in host plant by 229-403%. nih.govcimap.res.in |

| Choanephora infundibulifera (CATDLF6) | Catharanthus roseus | Vindoline (enhanced production in planta) | Increased vindoline content in host plant by 229-403%. nih.govcimap.res.in |

| Talaromyces radicus (CrP20) | Catharanthus roseus | Vincristine and Vinblastine | Produced 70 μg/l of vinblastine in potato dextrose broth medium. plos.org |

| Curvularia verruculosa | Catharanthus roseus | Vinblastine | Produced a high yield of vinblastine (182 μg/L). nih.gov |

Chemical Synthesis and Semi Synthesis of Anhydrovinblastine and Its Analogs

Total Synthesis Approaches to the Anhydrovinblastine (B1203243) Core Structure

The complete total synthesis of a complex molecule like anhydrovinblastine from simple, non-alkaloid starting materials is a formidable challenge in organic chemistry. The primary focus in the field has been on the total synthesis of its monomeric precursors, catharanthine (B190766) and vindoline (B23647). nih.govsemanticscholar.org By achieving the total synthesis of these precursors, a pathway to entirely synthetic anhydrovinblastine and its analogs is established.

Key developments include an efficient, asymmetric total synthesis of vindoline that constructs the complex pentacyclic ring system in a single cycloaddition cascade step. nih.gov This approach allows for the creation of vindoline and its analogs in approximately 8-13 steps. acs.org Once the monomeric units are synthesized, they can be joined using semi-synthetic coupling methodologies to form the anhydrovinblastine core. This strategy not only provides access to the natural product but also opens the door to creating analogs with deep-seated structural modifications that are inaccessible through derivatization of the naturally sourced alkaloids. nih.govacs.org

Semi-Synthetic Routes from Monomeric Precursors (Catharanthine and Vindoline)

The most established and practical route to anhydrovinblastine involves the coupling of two simpler, naturally abundant monomeric alkaloids: catharanthine and vindoline. nih.govbg.ac.rs This biomimetic approach mimics the proposed biosynthetic pathway in the Catharanthus roseus plant. bg.ac.rs The reaction joins the C16' position of the vindoline unit with the C21' position of the catharanthine-derived fragment.

The key step in the semi-synthesis of anhydrovinblastine is the coupling of catharanthine and vindoline, which is typically achieved through oxidative methods. These methods generate a reactive intermediate from catharanthine that then couples with vindoline. A significant breakthrough in this area was the Polonovski-type reaction, which utilized an N-oxide of catharanthine. nih.gov Subsequent research has led to the development of more direct and efficient oxidative coupling techniques.

Several reagents and conditions have been explored to promote this transformation, often involving the generation of a catharanthine radical cation, which undergoes fragmentation and subsequent diastereoselective coupling with vindoline. nih.govnih.gov The stereochemistry at the newly formed C16' quaternary center is crucial, with most effective methods favoring the formation of the "natural" stereoisomer. nih.govnih.gov

Below is a table summarizing prominent oxidative coupling methodologies.

Table 1: Oxidative Coupling Methodologies for Anhydrovinblastine Synthesis

| Oxidant/Method | Proposed Intermediate | Key Features | Yield | Reference(s) |

|---|---|---|---|---|

| Ferric Chloride (FeCl₃) | Catharanthine radical cation | Biomimetic; exclusively forms the natural C16' stereoisomer. | ~90% | nih.govnih.gov |

| Ferric Sulfate (Fe₂(SO₄)₃) | Catharanthine radical cation | An alternative iron(III) salt that also promotes the coupling. | 71% | nih.gov |

| Anodic Oxidation | Catharanthine dication | Electrochemical method; provides a 4.3:1 ratio of (16′S)- to (16′R)-anhydrovinblastine. | Not specified | bg.ac.rs |

| Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) | Catharanthine radical cation | Organic single-electron oxidant; complete control of C16' stereochemistry. | 85% | nih.gov |

Optimization of Reaction Conditions and Yields in Anhydrovinblastine Synthesis

Maximizing the yield and diastereoselectivity of the coupling reaction is critical for the efficient production of anhydrovinblastine and its derivatives. Researchers have systematically investigated the influence of various reaction parameters, including solvents, temperature, and pH.

The choice of solvent is particularly important for ensuring the solubility of both catharanthine and vindoline. nih.govnih.gov The use of fluorinated alcohol co-solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or trifluoroethanol has been shown to be highly effective, especially in combination with aqueous acid. nih.govnih.gov Acidic conditions, such as using 0.05 N to 0.1 N aqueous HCl, can improve yields, possibly by protecting the tertiary amines from competitive oxidation. nih.govnih.gov Temperature also plays a critical role in controlling the diastereoselectivity of the coupling, with lower temperatures significantly favoring the desired C16' stereoisomer. nih.govnih.gov

Table 2: Optimization of Reaction Conditions for Anhydrovinblastine Synthesis

| Parameter | Condition(s) | Effect | Reference(s) |

|---|---|---|---|

| Solvent | Aqueous 0.1 N HCl with CF₃CH₂OH co-solvent | Solubilizes reactants, leading to superb conversion (90% with FeCl₃). | nih.govnih.gov |

| Aqueous 0.05 N HCl/TFE (10:1) | Increased solubility of starting materials, affording an 83% yield with BAHA. | nih.gov | |

| 10% Methanol | Allows for a highly concentrated substrate solution, resulting in a high yield. | nih.gov | |

| Temperature | -78 °C vs. 0 °C | Improves C16' coupling diastereoselectivity from 1:1 at 0 °C to >5:1 at -78 °C. | nih.govnih.gov |

| pH / Acidity | Aqueous 0.05 N HCl | Appreciable yields (46%) are obtained, thought to protect tertiary amines. | nih.gov |

Methodologies for Structural Modification and Derivatization of Anhydrovinblastine

Anhydrovinblastine is not only a precursor to vinblastine (B1199706) but also a versatile platform for the synthesis of novel analogs. nih.govnih.gov Its structure can be chemically modified to alter its biological properties, potentially leading to compounds with enhanced potency or a better therapeutic index.

A key site for structural modification is the C15′–C20′ double bond within the catharanthine portion of the molecule. nih.govnih.gov This region is often targeted for functionalization to introduce new groups at the C20' position, which is known to be critical for biological activity. acs.org

A powerful method developed for this purpose is the Fe(III)–NaBH₄/air-mediated oxidation. nih.govnih.gov This reaction proceeds through a hydrogen atom transfer (HAT) free radical mechanism. nih.govacs.org It allows for the direct and late-stage introduction of various functionalities at the C20' position, creating a divergent route to a wide array of previously inaccessible analogs. nih.gov This methodology has been used to install azido (B1232118), nitroso, and TEMPO groups, providing a unique entry into C20′-functionalized vinblastines. nih.gov

The synthetic accessibility of anhydrovinblastine has enabled the design and preparation of numerous analogs and derivatives. These efforts aim to explore structure-activity relationships and develop new anti-cancer agents. nih.govbenthamscience.com

Vinorelbine (B1196246) (Navelbine®): A clinically important semi-synthetic analog, vinorelbine, is prepared from anhydrovinblastine. nih.govgoogle.com Its synthesis involves a structural modification on the catharanthine (velbanamine) unit of the molecule. nih.gov

C20' Derivatives: The Fe(III)/NaBH₄-mediated oxidation of anhydrovinblastine has been instrumental in creating a series of C20' analogs. For example, 20'-aminovinblastine can be synthesized, which in turn serves as a precursor for a series of highly potent disubstituted C20'-urea derivatives. acs.orgnih.gov

Other Modifications: Other modifications include the selective removal of the 4′-hydroxy group to produce 4′-desoxyvinblastine and the synthesis of various carbamate (B1207046) and amide derivatives. nih.gov Changes to the vindoline portion of the molecule before the coupling reaction have also been explored to produce analogs such as 16-desmethoxyvinblastine. nih.gov

Table 3: Examples of Anhydrovinblastine Analogs and Derivatives

| Analog/Derivative | Structural Modification | Synthetic Precursor | Reference(s) |

|---|---|---|---|

| Vinorelbine | Modification of the catharanthine unit | Anhydrovinblastine | nih.govgoogle.com |

| C20'-Azidovinblastine | Introduction of an azido group at C20' | Anhydrovinblastine | nih.gov |

| C20'-Urea Derivatives | Addition of a disubstituted urea (B33335) at C20' via a C20'-amino intermediate | Anhydrovinblastine | acs.orgnih.gov |

| 4′-Desoxyvinblastine | Removal of the hydroxyl group at C4' | Vinblastine (via anhydrovinblastine derivative) | nih.gov |

Molecular and Cellular Mechanisms of Action of Anhydrovinblastine

Interaction with Tubulin and Microtubule Dynamics

The interaction of anhydrovinblastine (B1203243) with tubulin is a critical determinant of its cytotoxic activity. This interaction disrupts the normal dynamic instability of microtubules, which is essential for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division. patsnap.com

Anhydrovinblastine binds to tubulin dimers, the basic building blocks of microtubules. nih.govpatsnap.com The binding site for vinca (B1221190) alkaloids, including anhydrovinblastine, is located at the interface between α- and β-tubulin subunits. nih.govnih.gov This binding is characterized by a high affinity, which allows the drug to exert its effects at low concentrations. nih.gov Specifically, photoaffinity labeling studies with a fluorescent vinblastine (B1199706) derivative have identified the binding site to be within residues 175-213 of the β-tubulin subunit. nih.gov The interaction is complex, with evidence suggesting both high- and low-affinity binding sites on the tubulin molecule. nih.govnih.gov The high-affinity binding is thought to be responsible for the primary anti-mitotic effects of the drug. nih.gov Molecular dynamics studies have shown that the presence of vinblastine at the tubulin interface increases the energy required to dissociate the α,β-tubulin dimer, effectively "sticking" the subunits together and interfering with their dynamic properties. nih.gov

| Parameter | Description | Reference |

| Binding Site | At the interface of α- and β-tubulin dimers, specifically involving residues 175-213 of β-tubulin. | nih.govnih.gov |

| Affinity | Possesses both high- and low-affinity binding sites. | nih.govnih.gov |

| Effect on Dimer Stability | Increases the dissociation free energy of the α,β-tubulin dimer. | nih.gov |

By binding to tubulin, anhydrovinblastine disrupts the delicate balance of microtubule polymerization and depolymerization, a process known as dynamic instability. patsnap.comnih.gov At higher concentrations, anhydrovinblastine can induce the depolymerization of microtubules. nih.gov However, at lower, more clinically relevant concentrations, its primary effect is the suppression of microtubule dynamics. nih.gov This includes inhibiting the rate and extent of microtubule growth and shortening. nih.gov This suppression of dynamics is crucial for its anti-mitotic effect, as it prevents the proper formation and function of the mitotic spindle. patsnap.comnih.gov Studies have shown that anhydrovinblastine can inhibit microtubule polymerization with IC50 values in the micromolar range. guidechem.comresearchgate.net For instance, a fluorescent derivative of vinblastine was found to inhibit the polymerization of rat brain tubulin with an IC50 of 4.8 µM. nih.gov The disruption of the mitotic spindle leads to the failure of chromosome segregation during mitosis. guidechem.com

| Effect | Description | IC50 Value (Example) | Reference |

| Inhibition of Polymerization | Prevents the assembly of tubulin dimers into microtubules. | 4.3 x 10-7 M for vinblastine | nih.gov |

| Suppression of Dynamics | Reduces the rate and extent of microtubule growth and shortening. | Not applicable | nih.gov |

| Spindle Disruption | Causes the disassembly or malformation of the mitotic spindle. | Dose-dependent | nih.govbohrium.comresearchgate.net |

Cellular Effects and Signal Transduction Pathways

The disruption of microtubule dynamics by anhydrovinblastine triggers a series of downstream cellular events, culminating in cell cycle arrest and apoptosis.

The primary cellular consequence of anhydrovinblastine's interaction with microtubules is the arrest of the cell cycle in the M phase, specifically at the metaphase-anaphase transition. patsnap.comguidechem.com This mitotic block is a direct result of the disruption of the mitotic spindle, which prevents the proper alignment and segregation of chromosomes. patsnap.comnih.gov The cell's spindle assembly checkpoint detects this failure and halts progression through mitosis. researchgate.net Studies have demonstrated that the concentrations of anhydrovinblastine and related vinca alkaloids that induce mitotic block are similar to those that inhibit cell proliferation, indicating that this is a major contributor to their cytotoxic effects. nih.gov For example, the IC50 values for inhibition of HeLa cell proliferation by vinorelbine (B1196246) (a related compound) and vinblastine were found to be similar to the concentrations that induced mitotic block. nih.gov

Prolonged arrest in mitosis ultimately leads to the activation of programmed cell death, or apoptosis. patsnap.com The induction of apoptosis by anhydrovinblastine is a complex process that can involve multiple signaling pathways. One key mechanism involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis. mayo.edu This pathway is regulated by the Bcl-2 family of proteins. nih.gov Treatment with vinblastine has been shown to lead to the activation of caspases, which are the executioner enzymes of apoptosis. nih.gov Specifically, vinblastine can induce the activation of caspase-3 and caspase-9. guidechem.com Furthermore, vinblastine treatment can lead to an increase in the expression of the pro-apoptotic protein c-Jun and a corresponding increase in activator protein-1 (AP-1) transcriptional activity. nih.gov This increase in c-Jun has been shown to play a pro-apoptotic role, in part by down-regulating the expression of the cell cycle inhibitor p21. nih.gov

Beyond its effects on cell division, the disruption of the microtubule cytoskeleton by anhydrovinblastine can also impact other cellular functions that are dependent on microtubule integrity. In preclinical models, anhydrovinblastine and related compounds have been shown to inhibit cell migration and invasion. jst.go.jp For example, 5'-nor-anhydrovinblastine (vinorelbine) was found to have an anti-invasive effect on mouse fibrosarcoma cells both in vitro and in vivo. jst.go.jp Anticancer drugs that target microtubules can suppress tumor cell migration and the activity of matrix-degrading enzymes like type IV collagenase, without affecting cell adhesion to the extracellular matrix. jst.go.jp Additionally, some vinca alkaloids have demonstrated anti-angiogenic activity, which is the formation of new blood vessels, a process crucial for tumor growth and metastasis. nih.gov Vinblastine, at non-toxic doses, has been shown to inhibit endothelial cell proliferation, chemotaxis, and morphogenesis, all of which are key steps in angiogenesis. nih.gov

Comparative Analysis of Anhydrovinblastine's Mechanism with Related Vinca Alkaloids

The antitumor activity of Vinca alkaloids is primarily attributed to their interaction with tubulin, the fundamental protein subunit of microtubules. google.com This interaction disrupts microtubule function, which is critical for various cellular processes, most notably the formation of the mitotic spindle during cell division. ijsra.netdroracle.ai Anhydrovinblastine, along with its more clinically established relatives—vinblastine, vincristine (B1662923), and the semi-synthetic derivative vinorelbine (5'-nor-anhydrovinblastine)—shares this fundamental mechanism. However, subtle structural differences among these compounds lead to significant variations in their biological activity, cytotoxicity, and spectrum of antitumor efficacy. google.comresearchgate.net

The core mechanism involves the binding of these alkaloids to the β-tubulin subunit at a specific site, now known as the Vinca domain. researchgate.netresearchgate.net This binding inhibits the polymerization of tubulin into microtubules. droracle.ai At higher concentrations, Vinca alkaloids can induce the depolymerization of existing microtubules. However, at lower, more clinically relevant concentrations, their primary effect is the suppression of microtubule dynamics. nih.govnih.gov This includes suppressing the rates of microtubule growth and shortening and increasing the time microtubules spend in a paused state, effectively "kinetically capping" the microtubule ends. nih.gov This disruption of microtubule dynamics, rather than a wholesale depolymerization, is sufficient to arrest the cell cycle in the metaphase, ultimately leading to apoptosis. droracle.ai

While the foundational mechanism is shared, the potency and effects of individual Vinca alkaloids differ. For instance, vinblastine and vincristine, which differ only by the substitution of a methyl group for a formyl group on the vindoline (B23647) nitrogen, exhibit distinct clinical activities and toxicity profiles. google.comnih.gov These differences are not well explained by their tubulin-binding affinity alone, which correlates poorly with their relative ability to inhibit cell growth. google.com Instead, factors such as cellular uptake, retention, and tissue distribution appear to play a more significant role in their differential in vivo effects. google.com For example, vincristine is incorporated into nerve cells more rapidly than other Vinca alkaloids, which may contribute to its characteristic neurotoxicity. google.com

Anhydrovinblastine and its derivative vinorelbine also present a unique profile. Vinorelbine has shown activity against certain human lung cancer cells where other Vinca alkaloids are inactive. google.com Studies comparing vinorelbine to vincristine found that while both compounds induce aneuploidy by disrupting chromosome segregation, vinorelbine demonstrated a lower aneugenic potential. oup.com

The following tables provide a comparative overview of key mechanistic and cytotoxic parameters for anhydrovinblastine and related Vinca alkaloids based on available research findings.

| Aneugenic Potential | Lower than Vincristine oup.com | Induces centromere-positive micronuclei oup.com | Higher than Vinorelbine oup.com |

Table 2: Comparative Cytotoxicity of Vinca Alkaloids in Different Cell Lines Data represents the concentration required to inhibit cell growth by 50% (IC50) and is indicative of relative potency.

| Cell Line | Anhydrovinblastine (AHVB) | Vinblastine | Vincristine | Vinorelbine (Navelbine®) |

|---|---|---|---|---|

| L1210 (Mouse Leukemia) | - | 4.0 nM (continuous) / 380 nM (4hr) researchgate.net | 4.4 nM (continuous) / 100 nM (4hr) researchgate.net | - |

| HL-60 (Human Leukemia) | - | 5.3 nM (continuous) / 900 nM (4hr) researchgate.net | 4.1 nM (continuous) / 23 nM (4hr) researchgate.net | - |

| HeLa (Human Cervical Cancer) | - | 2.6 nM (continuous) / 62 nM (4hr) researchgate.net | 1.4 nM (continuous) / 33 nM (4hr) researchgate.net | - |

| Relative Cytotoxicity | Less potent than Vincristine and Vinblastine against P388 and L1210 leukemia google.com | Generally potent across various cell lines researchgate.net | Often the most potent, especially in short-term exposure assays researchgate.net | Active against human lung cancer cells where others are inactive google.com |

These comparative data highlight the nuanced differences that drive the distinct therapeutic windows and clinical applications of each Vinca alkaloid, despite their shared fundamental mechanism of action centered on the disruption of microtubule function.

Structure Activity Relationship Sar Studies of Anhydrovinblastine Derivatives

Impact of Substituent Modifications on Tubulin Binding Affinity

The primary mechanism of action for Vinca (B1221190) alkaloids is the disruption of microtubule dynamics through binding to tubulin. uah.es Consequently, SAR studies have placed a strong emphasis on how chemical modifications to the anhydrovinblastine (B1203243) structure affect its tubulin binding affinity.

Modifications at the C20' position of the velbanamine moiety have revealed a surprising tolerance for sterically demanding substituents. nih.gov A systematic series of C20' urea (B33335) and thiourea (B124793) derivatives, prepared from anhydrovinblastine, demonstrated that their potency in cell-based assays is directly related to their tubulin binding affinity. nih.gov Notably, even derivatives with large substituents, such as a biphenyl (B1667301) group, were found to bind to tubulin with an affinity matching or slightly exceeding that of vinblastine (B1199706) itself. nih.gov This finding was unexpected given the apparent steric constraints of the tubulin binding site observed in X-ray crystallography studies. nih.gov Competitive displacement assays using ³H-vinblastine confirmed that these synthetic analogs effectively bind to tubulin. nih.gov For instance, a derivative bearing a small N,N-dimethylurea at C20' (compound 39 in the study) showed slightly better tubulin binding than vinblastine, while a derivative with a large biphenyl urea substituent (compound 35) had a binding affinity comparable to vinblastine. nih.gov

Enlarging the C' ring of the velbanamine unit to create 7'-homo-anhydrovinblastine derivatives has also been explored. acs.org Several of these compounds displayed significant inhibitory activity on microtubule assembly. One such derivative was found to be 1.7 times more active than the clinically used drug vinorelbine (B1196246) as a tubulin assembly inhibitor. acs.orgsemanticscholar.org However, this region appears sensitive to the size of substituents, as introducing larger groups like ethyl or benzyl (B1604629) at the 8' position resulted in a complete loss of activity. acs.org Studies also indicate that the configurations at C14' and C16' play a crucial role in determining biological activity, suggesting their importance in the interaction with tubulin. researchgate.net

Influence of Structural Changes on Cellular Growth Inhibition

The ultimate goal of modifying anhydrovinblastine is often to enhance its ability to inhibit the growth of cancer cells. Numerous studies have correlated structural changes with in vitro cytotoxicity across various human cancer cell lines.

Derivatives modified at the C20' position have shown remarkable potency. A series of C20' urea derivatives not only matched but in some cases substantially surpassed the potency of vinblastine by up to 10-fold in cell growth inhibition assays against HCT116 (human colon cancer) cells. nih.gov Small N-alkyl substituents on the urea moiety were particularly effective, with some analogs exhibiting IC₅₀ values in the picomolar range. nih.gov Interestingly, these potent C20' urea and thiourea derivatives also showed a diminished difference in activity between sensitive (HCT116) and vinblastine-resistant (HCT116/VM46) cell lines, suggesting a potential to overcome certain mechanisms of drug resistance. nih.govacs.org

Modifications at other positions have also yielded potent compounds. A series of 3-demethoxycarbonyl-3-carbamate anhydrovinblastine derivatives were evaluated for their activity against human non-small cell lung cancer (A549) and cervical adenocarcinoma (HeLa) cell lines. nih.gov The results indicated that the size and position of substituents are important for cytotoxic activity, with two compounds (8b and 30b) showing more potent activity than the parent anhydrovinblastine. nih.gov Similarly, C-22 amide derivatives of anhydrovinblastine were synthesized and tested. acs.org Compounds with a 2-methoxyphenyl amide or a 3,4-methylenedioxyphenyl amide at this position showed approximately three times better activity against the A549 cell line than the parent compound. acs.org

Combining modifications has also been a successful strategy. Nine new 7'-homo-anhydrovinblastine derivatives functionalized at the C-13' position were synthesized, building on findings that both C' ring enlargement and C-12' functionalization could enhance cytotoxicity. nih.gov Several of these compounds demonstrated high cytotoxicity against HCT116 and K562 (leukemia) cell lines. acs.org

The table below summarizes the cytotoxic activity of selected anhydrovinblastine derivatives against various cancer cell lines.

Stereochemical Considerations and Their Biological Implications

The complex three-dimensional structure of Vinca alkaloids is fundamental to their biological activity. The precise spatial arrangement of atoms, or stereochemistry, at various chiral centers dictates how the molecule fits into its binding site on tubulin.

The stereochemistry at the C16' position, which links the catharanthine (B190766) (upper) and vindoline (B23647) (lower) halves of the molecule, is particularly critical. Synthetic methods that couple catharanthine and vindoline to produce anhydrovinblastine must achieve strict control over this stereocenter to yield the biologically active isomer. nih.gov The natural configuration at C16' is essential for high-affinity tubulin binding and, consequently, for potent cytotoxic activity. researchgate.net

Relationship Between Chemical Modifications and in vitro Activity Profiles

A clear relationship exists between specific chemical modifications of the anhydrovinblastine structure and the resulting in vitro activity, encompassing both tubulin inhibition and cellular growth inhibition.

Studies on C20' urea derivatives have unequivocally shown that a hydrogen-bond donor at this position is a key feature for potent activity. nih.gov The in vitro cytotoxicity of these analogs directly correlates with their tubulin binding affinity. nih.gov Derivatives with small N-alkyl substituents (e.g., methyl, ethyl) on the urea group exhibited a more than 10-fold increase in potency against HCT116 cells compared to vinblastine. nih.govacs.org This enhancement in cellular activity is mirrored by their strong inhibition of tubulin polymerization.

In the case of 7'-homo-anhydrovinblastine derivatives, modifications at the 7' and 8' positions of the enlarged C' ring significantly impact activity. acs.org While some functionalizations lead to improved tubulin inhibition and cytotoxicity compared to vinorelbine, the introduction of bulky groups at the 8' position is detrimental, leading to inactive compounds. acs.org This suggests a specific spatial constraint within the tubulin binding pocket in this region.

The table below illustrates the relationship between structural modifications and the inhibition of tubulin polymerization for selected derivatives.

Preclinical Pharmacological Evaluation of Anhydrovinblastine and Its Derivatives

In Vitro Cytotoxicity and Antiproliferative Activity in Cell Lines

In vitro studies are the first step in evaluating the anticancer potential of a new compound. These experiments, conducted on cancer cells grown in a laboratory setting, help to determine a drug's ability to kill cancer cells or inhibit their growth.

Anhydrovinblastine (B1203243) (AHVB) and its derivatives have been tested against a variety of cancer cell lines to understand the breadth of their activity. In one study, the cytotoxicity of AHVB was evaluated against a panel of tumor cell lines from different origins, including P388 murine lymphocytic leukemia, Noble rat U17 lymphoma, MCF7 human breast carcinoma, and H460 human non-small cell lung carcinoma. google.com This initial screening helps to identify cancer types that may be particularly sensitive to the drug.

Another derivative, 5'-nor-anhydrovinblastine, also known as vinorelbine (B1196246), was tested against freshly explanted clonogenic cells from 102 different human tumors. nih.gov This approach provides a more clinically relevant assessment of activity. The results showed that vinorelbine has a wide spectrum of in vitro activity, with notable effects against breast cancer and non-small cell lung cancer cells. nih.gov

Furthermore, novel synthetic derivatives have been developed and screened. A series of C20'-urea derivatives of vinblastine (B1199706), synthesized from anhydrovinblastine, were tested against a panel of 15 human tumor cell lines, demonstrating the ongoing effort to optimize the anticancer properties of this class of compounds. nih.gov

Beyond initial screening, the potency and efficacy of anhydrovinblastine and its derivatives are quantified and compared to existing drugs. For instance, the cytotoxic effects of AHVB were directly compared with those of established vinca (B1221190) alkaloids like vincristine (B1662923) and Navelbine® (vinorelbine) to benchmark its performance. google.com

Studies on 5'-nor-anhydrovinblastine (vinorelbine) showed concentration-dependent antitumor activity. When compared with a range of other chemotherapy agents, its activity was found to be comparable to vinblastine, vincristine, and vindesine. However, taxanes like paclitaxel (B517696) and docetaxel (B913) demonstrated significantly higher activity in these in vitro models. nih.gov

The synthetic C20'-urea derivatives of vinblastine exhibited remarkable potency, proving to be 10 to 200 times more potent than the parent compound, vinblastine, with an average IC50 (the concentration required to inhibit the growth of 50% of cells) in the picomolar range. nih.gov Significantly, these analogs also showed improved activity against a vinblastine-resistant cancer cell line, suggesting they may be able to overcome some mechanisms of drug resistance. nih.gov

Table 1: Comparative In Vitro Activity of Anhydrovinblastine Derivatives

| Compound/Derivative | Cancer Cell Line Type(s) | Key Finding |

|---|---|---|

| Anhydrovinblastine (AHVB) | P388, U17, MCF7, H460 | Showed cytotoxic activity against a range of tumor cell lines. google.com |

| 5'-nor-anhydrovinblastine (Vinorelbine) | 102 human tumor explants | Broad spectrum of activity, particularly against breast and non-small cell lung cancer. nih.gov |

| C20'-urea derivatives of vinblastine | 15 human tumor cell lines | 10-200 fold more potent than vinblastine; active against a vinblastine-resistant cell line. nih.gov |

In Vivo Antitumor Efficacy in Animal Models

Following promising in vitro results, the antitumor effects of anhydrovinblastine and its derivatives are evaluated in living organisms, typically in rodent models of cancer. These studies are critical for understanding how the drug behaves in a complex biological system.

Murine tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard tool for evaluating anticancer drugs. The antitumor activity of anhydrovinblastine (AHVB) was assessed in a mouse model of P388 leukemia and a human tumor xenograft model using H460 non-small cell lung cancer cells. google.com

In addition to murine models, other animal models can provide valuable data. The antineoplastic activity of anhydrovinblastine was also investigated in a solid tumor model in rats, specifically the U17 lymphoma. google.com These studies, which followed the initial in vitro cytotoxicity evaluations, helped to confirm the compound's anticancer potential in vivo. google.com The results from these animal models were significant because they indicated that AHVB possessed unique in vivo properties that led to substantial antitumor efficacy, which was not fully predicted by the in vitro studies alone. google.com

Table 2: In Vivo Antitumor Activity of Anhydrovinblastine and its Derivatives

| Compound | Animal Model | Tumor Type | Outcome |

|---|---|---|---|

| Anhydrovinblastine (AHVB) | Mouse | P388 Leukemia | Antitumor activity observed. google.com |

| Anhydrovinblastine (AHVB) | Mouse Xenograft | H460 Lung Cancer | Antitumor activity observed. google.com |

| Anhydrovinblastine (AHVB) | Rat | U17 Lymphoma | Antitumor activity observed. google.com |

| Vinflunine | Mouse Xenograft | Various human tumors | Superior antitumor activity compared to vinorelbine. nih.gov |

Preclinical Pharmacokinetic and Pharmacodynamic Investigations (Non-Human)

Pharmacokinetics describes what the body does to a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics describes what the drug does to the body. Preclinical investigations into these aspects are vital for understanding a drug's behavior and mechanism of action.

Studies on vinca alkaloids in animals have shown that their pharmacokinetic profiles are characterized by a large volume of distribution, high plasma clearance, and a long terminal elimination half-life. nih.gov The primary route of elimination is through biliary excretion. nih.gov The metabolism of vinca alkaloids, likely including anhydrovinblastine, involves the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. nih.govnih.gov

The cellular pharmacology of this class of compounds is complex, involving both passive diffusion and active transport systems for cellular uptake. nih.gov Furthermore, the phenomenon of multidrug resistance, often mediated by the P-glycoprotein efflux pump (encoded by the ABCB1 gene), is a significant factor in the efficacy of vinca alkaloids. nih.govnih.gov A physiologically based pharmacokinetic (PBPK) model developed for vinblastine in mice highlighted the importance of ABCB1-mediated efflux and CYP3A4 metabolism in determining the drug's disposition. nih.gov These preclinical models are instrumental in predicting how anhydrovinblastine and its derivatives might behave in humans. nih.gov The differences in antitumor activity and toxicity profiles among various vinca alkaloids appear to be more related to their uptake and retention in tissues rather than differences in their binding affinity to their target, tubulin. google.com

Absorption and Distribution Studies in Animal Models

The absorption and distribution of vinca alkaloids, including anhydrovinblastine, are critical determinants of their therapeutic efficacy and toxicity. Preclinical studies in animal models provide essential insights into these pharmacokinetic processes. While specific data for anhydrovinblastine is limited in the provided search results, the behavior of the parent compound, vinblastine, in animal models can offer valuable context.

The distribution of vinblastine is characterized by a large apparent total volume, indicating extensive tissue uptake. acs.org This is influenced by tissue-specific binding, particularly to tubulin, the therapeutic target of vinca alkaloids. nih.gov Studies have shown a strong correlation between tissue-to-plasma partition coefficients and the binding capacity for vincristine, a related vinca alkaloid, across various animal species including mice, rats, dogs, and monkeys. nih.gov This suggests that tissue tubulin concentrations are a key factor in the distribution of these compounds.

Animal models are crucial for understanding how drugs are absorbed and distributed, but interspecies differences must be considered when extrapolating data to humans. nih.gov Factors such as lymphatic flow, which can be a primary route of absorption for some subcutaneously administered drugs, are highly dependent on the animal species, muscular activity, and the site of drug administration. nih.gov For instance, the pharmacokinetics of recombinant-erythropoietin-β showed that while dogs had the most similar slow absorption to humans, the absolute bioavailability was markedly higher in dogs. nih.gov Such species-specific physiological variables can influence the performance of parenteral dosage forms and must be carefully evaluated in preclinical studies. nih.gov

| Parameter | Observation in Animal Models (for related Vinca Alkaloids) | Reference |

| Volume of Distribution | Large apparent total volume, indicating extensive tissue uptake. | acs.org |

| Tissue Binding | Strong correlation between tissue-to-plasma partition coefficients and tubulin binding capacity. | nih.gov |

| Interspecies Variation | Significant differences in absorption kinetics and bioavailability can exist between animal models and humans. | nih.gov |

Enzymatic Biotransformation and Metabolism in Preclinical Systems

The metabolic fate of anhydrovinblastine is a key aspect of its preclinical pharmacological profile. Anhydrovinblastine itself is a crucial intermediate in the biosynthesis of the potent anticancer agents vinblastine and vincristine. researchgate.net In the plant Catharanthus roseus, the formation of 3',4'-anhydrovinblastine occurs through the enzymatic coupling of the monomeric precursors, catharanthine (B190766) and vindoline (B23647), a reaction catalyzed by a peroxidase enzyme. researchgate.netnih.gov

Regarding its breakdown, the metabolism of the closely related vinblastine is primarily handled by the cytochrome P450 (CYP) family of enzymes, specifically the CYP3A subfamily. nih.gov In humans, CYP3A4 is the main enzyme responsible, while in canines, it is CYP3A12. nih.gov The primary metabolite of vinblastine in both humans and dogs is the active compound 4-deacetylvinblastine. nih.gov Given the structural similarity, it is plausible that anhydrovinblastine undergoes metabolism through similar enzymatic pathways.

Preclinical assessment of drug metabolism is essential to understand a compound's stability, identify its primary metabolites, and determine the enzymatic routes of its biotransformation. nih.gov Both hepatic and extra-hepatic models are employed in these evaluations, as metabolism can occur in various organs, including the liver, lungs, kidneys, and intestine. nih.gov In vitro systems, such as those using primary human hepatocytes, are valuable for these studies as they can replicate human-like enzymatic profiles and assess the role of drug transporters. nih.gov

| Process | Description | Key Enzymes/Precursors | Reference |

| Formation | Enzymatic dimerization of monomeric indole (B1671886) alkaloids. | Catharanthine, Vindoline, Peroxidase | researchgate.netnih.gov |

| Metabolism (inferred from Vinblastine) | Primarily mediated by the cytochrome P450 system. | CYP3A subfamily (e.g., CYP3A4) | nih.gov |

Excretion Pathways in Animal Models

The elimination of vinca alkaloids from the body is a multi-faceted process involving metabolism and excretion. For vinblastine, the primary routes of elimination are through metabolism and biliary excretion, with a smaller contribution from glomerular filtration leading to low urinary excretion. acs.orgnih.gov The ATP-binding cassette transporter B1 (ABCB1), also known as P-glycoprotein, plays a significant role in the clearance of vinblastine from the gut, kidneys, and liver by contributing to tubular secretion and biliary excretion. nih.gov

Studies in animal models have highlighted the importance of ABCB1 in the excretion of vinblastine. In wild-type mice, fecal excretion of vinblastine was found to be between 20% and 25%, whereas in mice lacking the gene for ABCB1, fecal excretion was significantly reduced to a range of 3% to 9%. nih.gov This demonstrates the critical role of this efflux pump in the biliary and intestinal excretion of the compound. Given that anhydrovinblastine is a substrate for P-glycoprotein, it is expected to follow similar excretion pathways dominated by biliary elimination.

Investigation of Resistance Mechanisms in Preclinical Models

A significant challenge in cancer chemotherapy is the development of drug resistance, and this is also true for vinca alkaloids like anhydrovinblastine. nih.gov Preclinical models, such as drug-adapted cancer cell lines and animal xenografts, are invaluable tools for investigating the mechanisms of both intrinsic and acquired resistance. researchgate.netoaepublish.com These models allow for in-depth functional studies and the identification of molecular changes that lead to a lack of response to therapy. researchgate.netmdpi.com

Resistance to vinca alkaloids in lung cancer, for example, can arise from several mechanisms. nih.gov These include the overexpression of ATP-binding cassette (ABC) transporters and alterations in the structure, function, or expression of β-tubulin, the molecular target of these drugs. nih.gov Multidrug-resistance proteins (MRP1, MRP2, MRP3) and the RLIP76 protein have also been implicated in intrinsic resistance. nih.gov The development of preclinical models with acquired resistance, often by continuously exposing cancer cells to the drug, allows researchers to study the evolution of these resistance mechanisms over time. oaepublish.comcrownbio.com

| Model Type | Application in Resistance Studies | Reference |

| Drug-Adapted Cell Lines | Investigating molecular and genetic characteristics driving resistance; high-throughput screening of potential drugs to overcome resistance. | researchgate.netcrownbio.com |

| Animal Xenografts | In vivo assessment of drug sensitivity and the development of resistance to complex chemotherapy regimens. | oaepublish.com |

| Engineered Resistance Models | Modifying models with specific genetic alterations (e.g., using CRISPR) to study the function of individual genes in drug resistance. | crownbio.com |

Role of Efflux Pumps (e.g., P-glycoprotein) in Resistance

One of the most well-characterized mechanisms of multidrug resistance (MDR) to natural product drugs, including vinca alkaloids, is the overexpression of the P-glycoprotein (P-gp) efflux pump. nih.govnih.govjournaljpri.com P-gp, a member of the ABC transporter family, functions as an energy-dependent pump that actively removes a wide variety of structurally diverse compounds from cells. nih.govumkc.edu This reduces the intracellular drug concentration, thereby diminishing the drug's cytotoxic effect. journaljpri.com

Preclinical studies have firmly established the role of P-gp in resistance to vinca alkaloids. For instance, murine P388 cells made resistant to vinorelbine (5'-nor-anhydro-vinblastine) showed increased expression of P-gp. nih.gov These resistant cells were also cross-resistant to other drugs involved in MDR, such as doxorubicin, etoposide, and vinblastine. nih.gov The resistance to vinorelbine in these cells could be completely reversed by verapamil (B1683045), a known P-gp inhibitor. nih.gov P-gp not only pumps drugs out from the cell interior but can also regulate the initial influx of the drug, effectively limiting its entry into the cell from the very beginning of exposure. nih.gov

| Cell Line | Drug of Resistance | Key Finding | Reversibility | Reference |

| P388/NVB (murine leukemia) | Vinorelbine (5'-nor-anhydro-vinblastine) | Increased P-gp expression; cross-resistance to other MDR drugs. | Resistance completely reversible with verapamil. | nih.gov |

| KB-GRC1 (human carcinoma) | Vinblastine | P-gp expression led to a 2-fold lower initial influx of vinblastine compared to parental cells. | Influx increased by P-gp inhibitors (dipyridamole, verapamil) and ATP depletion. | nih.gov |

Strategies to Overcome Preclinical Resistance

The understanding of resistance mechanisms, particularly the role of P-gp, has spurred the development of strategies to overcome it in preclinical settings. A primary approach involves the co-administration of the chemotherapeutic agent with a P-gp inhibitor, also known as a modulator or chemosensitizer. umkc.edu As demonstrated in vinorelbine-resistant P388 cells, the P-gp inhibitor verapamil was able to completely restore the sensitivity of the cells to the drug. nih.gov

However, the clinical use of many P-gp inhibitors has been hampered by their own toxicities at the high concentrations required to be effective. umkc.edu This has led to the exploration of other innovative strategies. These include the development of novel drug delivery systems, such as nanotechnology-based platforms like liposomes and nanoparticles, which can bypass P-gp-mediated efflux. nih.govmdpi.com Another approach is to modify the drug itself to create derivatives that are no longer recognized as substrates by P-gp. umkc.edu More recent and sophisticated strategies being explored include targeted protein degradation using technologies like proteolysis-targeting chimeras (PROTACs) and combining chemotherapy with immunotherapy to harness the immune system to target resistant cells. nih.govmdpi.com

Analytical Methodologies for Research and Characterization of Anhydrovinblastine

Chromatographic Techniques (HPLC, UPLC, GC, TLC) for Separation and Quantification

Chromatography is fundamental to the analysis of anhydrovinblastine (B1203243), enabling its separation from closely related alkaloids and quantification with high precision and accuracy.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of anhydrovinblastine. Various reversed-phase HPLC (RP-HPLC) methods have been developed for the simultaneous determination of anhydrovinblastine alongside its precursors, catharanthine (B190766) and vindoline (B23647), in extracts of Catharanthus roseus. researchgate.net These methods typically utilize C18 columns and employ gradient or isocratic elution with mobile phases consisting of mixtures of organic solvents like methanol or acetonitrile and aqueous buffers, sometimes with additives like diethylamine to improve peak shape. researchgate.netnih.gov Detection is commonly performed using a UV detector at wavelengths around 220 nm or 230 nm. researchgate.net Method validation demonstrates good linearity over specific concentration ranges, with high recovery rates and low relative standard deviations (RSDs), confirming the accuracy and reliability of these methods for quantification. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) , a high-resolution separation technique, offers significant advantages over conventional HPLC, including faster analysis times and improved sensitivity. UPLC systems, often coupled with mass spectrometry, provide a powerful tool for the rapid and sensitive quantification of anhydrovinblastine and other terpenoid indole (B1671886) alkaloids (TIAs). researchgate.netresearchgate.net For instance, a UHPLC-ESI-QqQLIT-MS/MS method has been developed for the simultaneous quantitation of multiple anticancer agents, including vinblastine (B1199706) precursors, from crude plant extracts. researchgate.net Such methods exhibit excellent linearity and very low limits of detection (LOD) and quantification (LOQ), making them suitable for analyzing samples with trace amounts of the compound. researchgate.netresearchgate.net

Gas Chromatography (GC) , typically coupled with Mass Spectrometry (GC-MS), is primarily used for the analysis of volatile and thermally stable compounds. While less common for large, complex molecules like anhydrovinblastine, GC-MS has been utilized for the analysis of indole alkaloids isolated from Catharanthus roseus. notulaebotanicae.ro The process involves extracting and derivatizing the alkaloids to increase their volatility before injecting them into the GC system. A study detailing the GC-MS analysis of alkaloid mixtures from C. roseus used a HP-5MS capillary column with helium as the carrier gas and an injector temperature of 280 °C. notulaebotanicae.ro

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid method often used for qualitative analysis and for monitoring the progress of chemical reactions during synthesis. A specific TLC method has been developed to separate anhydrovinblastine (AHVB) from vinblastine sulfate (VBS) and vinorelbine (B1196246) (VB). nih.gov This separation is achieved using a developer solvent system composed of petroleum ether, chloroform, acetone, and diethylamine (23.5:12:2:2.5, v/v/v/v), demonstrating the technique's utility in distinguishing between structurally similar vinca (B1221190) alkaloids. nih.gov

Table 1: Examples of Chromatographic Conditions for Anhydrovinblastine Analysis

| Technique | Column | Mobile Phase / Developer | Detection | Application |

|---|---|---|---|---|

| HPLC | Waters (5)C18-MS-II (4.6 mm x 250 mm) | Gradient elution with methanol-1% (v/v) diethylamine solution (pH 7.3) | UV at 220 nm | Simultaneous determination of vindoline, catharanthine, and anhydrovinblastine in C. roseus. researchgate.net |

| HPLC | Diamonsil C18 (200 mm x 4.6 mm, 5 µm) | Gradient with (A) acetonitrile and (B) water | UV at 230 nm | Simultaneous analysis of five isoflavonoids (method adaptable for alkaloids). researchgate.net |

| UPLC-MS/MS | ACQUITY UPLC BEH™ C18 (1.7 µm, 2.1 mm × 50 mm) | Not specified | ESI-QqQLIT-MS/MS in MRM mode | Simultaneous quantitation of various anticancer alkaloids. researchgate.net |

| GC-MS | HP-5MS capillary column (30 m × 0.25 mm; film thickness 0.25 µm) | Helium carrier gas | Mass Selective Detector | Qualitative analysis of indole alkaloid mixtures. notulaebotanicae.ro |

| TLC | Not specified | Petroleum ether, chloroform, acetone, and diethylamine (23.5:12:2:2.5, v/v/v/v) | Visual (e.g., UV light) | Separation of vinblastine sulfate, anhydrovinblastine, and vinorelbine. nih.gov |

Spectroscopic Methods (NMR, MS, UV-Vis, CD) for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure of anhydrovinblastine, assessing its purity, and studying its stereochemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of anhydrovinblastine at the atomic level. Both ¹H NMR and ¹³C NMR spectra are used to identify the chemical environment of each hydrogen and carbon atom in the molecule, respectively. nih.govnih.gov The analysis of chemical shifts, coupling constants, and signal integrations in ¹H NMR spectra allows for the determination of the connectivity of protons and the conformation of the molecule's moieties. researchgate.net Two-dimensional NMR techniques can further elucidate complex structural features. The use of deuterium labeling in conjunction with NMR has been employed to study the stereochemistry of deuterium incorporation during the synthesis of anhydrovinblastine, confirming reaction mechanisms. nih.gov

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of anhydrovinblastine, as well as for obtaining structural information through fragmentation analysis. acs.org When coupled with chromatographic techniques like HPLC or GC, it provides a highly sensitive and specific method for both identification and quantification. researchgate.net Electrospray ionization (ESI) is a common soft ionization technique used for vinca alkaloids, and analysis in the positive ion mode has been shown to offer better sensitivity than UV detection. researchgate.net High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the unambiguous determination of the molecular formula. Predicted MS/MS spectra are also available as a reference for fragmentation patterns. drugbank.com

UV-Visible (UV-Vis) Spectroscopy is a straightforward and widely accessible technique used for the quantitative analysis of anhydrovinblastine. amhsr.orgeurekaselect.com The method is based on the principle that the molecule absorbs light in the ultraviolet-visible range due to its chromophoric indole and indoline moieties. columbia.edu Plant extracts containing indole compounds typically show absorption maxima in the 225-350 nm range. researchgate.net For quantitative purposes, absorbance is measured at a specific wavelength (λmax) where the compound exhibits maximum absorption, which is then correlated to its concentration using a calibration curve. researchgate.net This technique is frequently used for detection in HPLC systems and for determining the concentration of solutions in various experimental settings. researchgate.net It has also been noted that the synthesis of anhydrovinblastine from its precursors can be induced by near-ultraviolet light with a peak at 370 nm. nih.gov

Circular Dichroism (CD) Spectroscopy is a specialized technique used to investigate the stereochemistry and conformational aspects of chiral molecules like anhydrovinblastine. acs.org As a bisindole alkaloid, the relative orientation of its two chromophoric units (indole and indoline) gives rise to a characteristic CD spectrum. Studies have shown that the bisignate (two-signed) CD curves observed for vinblastine-type alkaloids at approximately 210 nm and 220-230 nm result from exciton coupling between these two moieties. columbia.edu The sign and magnitude of these CD signals are highly sensitive to the absolute configuration and the preferred conformation of the molecule in solution, making CD an essential tool for confirming the absolute stereochemistry of anhydrovinblastine and its analogues. acs.orgnih.gov

Table 2: Summary of Spectroscopic Data for Anhydrovinblastine and Related Compounds

| Technique | Type of Information Provided | Key Findings / Parameters |

|---|---|---|

| NMR | Detailed molecular structure, atomic connectivity, stereochemistry. | ¹H and ¹³C NMR spectra provide unique fingerprints for structural confirmation. nih.govnih.gov |

| MS | Molecular weight, elemental composition, structural fragmentation. | ESI-MS in positive ion mode provides high sensitivity for detection. researchgate.net Exact mass is 792.40981476 Da. nih.gov |

| UV-Vis | Quantitative concentration measurement, detection. | Used for HPLC detection at wavelengths of 220-230 nm. researchgate.net Indole alkaloids show absorption maxima between 225-350 nm. researchgate.net |

| CD | Absolute configuration, solution conformation. | Bisignate CD curves around 210 nm and 220-230 nm are characteristic of exciton coupling between indole and indoline moieties. columbia.edu |

Advanced Techniques for in situ and Single-Cell Analysis (e.g., Single-Cell Mass Spectrometry)

While standard analytical methods provide bulk information about a sample, advanced techniques are emerging that allow for the analysis of anhydrovinblastine in more complex biological contexts, such as within tissues (in situ) or in individual cells.

The application of in situ analysis techniques, such as imaging mass spectrometry, holds the potential to map the spatial distribution of anhydrovinblastine and its metabolites within a biological tissue sample. This would allow researchers to visualize where the compound accumulates, how it is metabolized in different tissue regions, and how it interacts with its biological targets on a microscopic level without the need for homogenization or extraction.

Research Challenges and Future Directions for Anhydrovinblastine Studies

Overcoming Supply Chain Limitations via Synthetic Biology and Metabolic Engineering

The primary source of anhydrovinblastine (B1203243) and its parent compounds is the Madagascar periwinkle (Catharanthus roseus). However, these valuable terpenoid indole (B1671886) alkaloids (TIAs) are produced in extremely low quantities in the plant, making extraction an inefficient and costly process that is vulnerable to environmental and geopolitical instabilities. researchgate.netnih.govresearchgate.net This supply chain bottleneck presents a significant challenge to meeting clinical demand. Metabolic engineering and synthetic biology have emerged as highly promising strategies to create sustainable and scalable alternative production platforms. researchgate.netgoogle.com

The biosynthesis of anhydrovinblastine is a complex process involving the coupling of two monomeric precursors, vindoline (B23647) and catharanthine (B190766). researchgate.netresearchgate.net This dimerization is a key regulatory step catalyzed by the peroxidase enzyme PRX1. researchgate.netresearchgate.net The entire pathway to produce these monomers involves over 30 enzymatic steps. nih.gov Research efforts are focused on reconstituting this intricate pathway in microbial hosts, such as baker's yeast (Saccharomyces cerevisiae), which can be cultivated in large-scale fermenters. nih.govresearchgate.net

A landmark 2022 study demonstrated the feasibility of this approach by successfully engineering the complete 30-step biosynthetic pathways for both catharanthine and vindoline in yeast. nih.gov This involved 56 genetic edits, including the expression of 34 heterologous genes from plants. The engineered yeast strains produced the two monomers, which were then purified and coupled in vitro to form vinblastine (B1199706), via the anhydrovinblastine intermediate. This breakthrough positions yeast as a scalable platform for the reliable production of not only anhydrovinblastine precursors but also a vast library of other TIAs. nih.gov Further optimization of these microbial factories by addressing metabolic bottlenecks and improving enzyme expression is a key future direction to achieve commercially viable yields and secure the anhydrovinblastine supply chain.

Development of Novel Anhydrovinblastine Analogs with Improved Preclinical Profiles

While anhydrovinblastine itself has shown superior antitumor activity compared to vinorelbine (B1196246) in certain human tumor xenografts, a significant research focus is on using it as a scaffold to create novel semi-synthetic analogs with improved therapeutic indices. researchgate.netnih.gov The goal is to develop derivatives with greater potency, a wider spectrum of activity, and the ability to circumvent the drug resistance mechanisms that often limit the efficacy of existing vinca (B1221190) alkaloids.

Medicinal chemists have synthesized and evaluated numerous series of anhydrovinblastine derivatives by modifying various functional groups on the molecule. researchgate.netnih.govresearchgate.netresearchgate.netnih.govnih.gov These structure-activity relationship (SAR) studies have yielded critical insights. For instance, modifications at the C-3 position of the vindoline moiety have led to the creation of carbamate (B1207046), ester, ether, and amide analogs with varying cytotoxic profiles. researchgate.netnih.govresearchgate.netnih.govnih.gov Research has shown that the size and nature of the substituent group are crucial factors in determining the resulting anticancer activity. researchgate.netnih.govnih.gov

Several of these novel analogs have demonstrated significantly enhanced potency in preclinical cancer cell line studies compared to the parent compound. researchgate.netresearchgate.netresearchgate.net

| Compound | Modification Type | Cancer Cell Line | Relative Potency/Activity | Reference |

|---|---|---|---|---|

| Compound 8b | Carbamate derivative | A549 (Lung), HeLa (Cervical) | More potent than anhydrovinblastine | researchgate.net |

| Compound 30b | Carbamate derivative | A549 (Lung), HeLa (Cervical) | More potent than anhydrovinblastine | researchgate.net |

| Compound 12b | Ester derivative | A549 (Lung), HeLa (Cervical) | Similar potency to anhydrovinblastine | nih.gov |

| Compound 35 | 7'-homo-anhydrovinblastine derivative | - (Tubulin Assembly) | 1.7 times more active than vinorelbine as a tubulin assembly inhibitor | researchgate.net |

| Compound 21b | Amide derivative | A549 (Lung) | ~3-fold better activity than anhydrovinblastine | researchgate.net |

| Compound 24b | Amide derivative | A549 (Lung) | ~3-fold better activity than anhydrovinblastine | researchgate.net |

Promising candidates from these in vitro screens have progressed to in vivo animal models, with compounds like the carbamate analog 8b showing potential for further development as new antitumor agents. researchgate.netnih.gov The continued exploration of novel chemical space around the anhydrovinblastine core, guided by SAR, is a critical strategy for developing next-generation vinca alkaloid therapeutics.

Elucidation of Unexplored Biochemical Pathways and Regulatory Mechanisms

The biosynthesis of anhydrovinblastine is a branch of the highly complex terpenoid indole alkaloid (TIA) pathway in C. roseus. researchgate.netnih.govresearchgate.net While significant strides have been made in identifying the core enzymes, much of the pathway and its intricate regulatory network remain unexplored. A deeper understanding of these mechanisms is essential for rationally engineering the pathway for enhanced production and for identifying new molecular targets.

The formation of anhydrovinblastine from its precursors, catharanthine and vindoline, is catalyzed by the vacuolar class III peroxidase PRX1. google.comuah.esjournaljpri.com However, the subsequent enzymatic steps that convert anhydrovinblastine into vinblastine and then vincristine (B1662923) are not yet fully characterized, and the specific enzymes responsible have not been definitively isolated. nih.govnih.gov This represents a major gap in our understanding of the terminal steps of the pathway. Elucidating these final conversions is a key challenge for future research.

Furthermore, the entire TIA pathway is subject to a complex web of transcriptional regulation. A cohort of transcription factors (TFs)—including members of the ORCA, MYC, WRKY, and GATA families—act as activators or repressors, controlling the expression of biosynthetic genes in response to developmental cues and external stimuli like light and plant hormones (e.g., jasmonates). researchgate.netresearchgate.netnih.govnih.gov The biosynthesis is also highly compartmentalized, occurring across different cell types (e.g., epidermis, idioblasts) and subcellular organelles, adding another layer of complexity that is poorly understood. researchgate.netgeneonline.com Future research must focus on:

Identifying the missing enzymes in the pathway downstream of anhydrovinblastine.

Mapping the complete transcriptional regulatory network that governs the flow of metabolites.

Understanding the mechanisms of transport and trafficking of pathway intermediates between different cells and compartments.

Unraveling these unexplored biochemical and regulatory layers will provide new tools and strategies for the metabolic engineering of anhydrovinblastine and related alkaloids.

Advanced Preclinical Models for Efficacy and Mechanism Studies

A significant challenge in oncology drug development is the high rate of clinical trial failure, often attributed to the poor predictive value of traditional preclinical models like 2D cell cultures and conventional animal xenografts. nih.govnih.govnih.gov To improve the clinical translatability of preclinical findings for anhydrovinblastine and its novel analogs, there is a critical need to adopt more physiologically relevant and predictive model systems.

3D Tumor Spheroids and Organoids: These in vitro models more accurately recapitulate the complex 3D architecture, cell-cell interactions, and microenvironmental gradients of human tumors. researchgate.netgoogle.comresearchgate.net

Spheroids are self-assembled aggregates of cancer cells that mimic avascular tumor nodules. researchgate.netnih.gov They have been shown to exhibit different responses to microtubule-disrupting agents compared to 2D monolayer cultures, making them a more relevant system for initial efficacy screening. researchgate.net

Patient-Derived Organoids (PDOs) are grown from a patient's own tumor tissue and preserve the genetic and cellular heterogeneity of the original cancer. nih.govfrontiersin.org PDOs have demonstrated a high accuracy (over 80%) in predicting patient-specific responses to chemotherapy, positioning them as a powerful tool for testing the efficacy of new anhydrovinblastine derivatives in a personalized context. nih.govnih.gov